2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 1156138-97-4
Cat. No.: VC7063160
Molecular Formula: C11H8N4O
Molecular Weight: 212.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156138-97-4 |
|---|---|
| Molecular Formula | C11H8N4O |
| Molecular Weight | 212.212 |
| IUPAC Name | 2-imidazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H |
| Standard InChI Key | PSMHXKLEAGECNY-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, reflects its fused bicyclic structure. The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. At position 2 of this core, a 1H-imidazol-1-yl substituent is attached, while position 3 bears a carbaldehyde group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature critical for interactions with biological targets .
Key structural features include:
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Imidazo[1,2-a]pyridine backbone: A nitrogen-rich heterocycle known for its bioactivity.
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1H-imidazol-1-yl substituent: Introduces additional hydrogen-bonding and π-stacking capabilities.
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Carbaldehyde group: Serves as a reactive site for further derivatization or covalent binding.
Synthesis and Reaction Pathways
The synthesis of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step protocols, often leveraging Vilsmeier-Haack formylation and nucleophilic substitution reactions. A representative pathway, inferred from analogous syntheses , is outlined below:
Formation of the Imidazo[1,2-a]pyridine Core
The core structure is synthesized via a Gould-Jacobs reaction, where 2-aminopyridine reacts with α-haloketones under thermal conditions. For example, 2-amino-5-chloropyridine reacts with phenacyl bromide to yield 2-phenylimidazo[1,2-a]pyridine derivatives .
Vilsmeier-Haack Formylation
The carbaldehyde group is installed via Vilsmeier-Haack reaction, where the imidazo[1,2-a]pyridine derivative reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This electrophilic formylation selectively targets position 3, yielding the aldehyde functionality .
Example Synthesis:
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2-Chloroimidazo[1,2-a]pyridine is treated with imidazole and K₂CO₃ in DMF at 80°C to form 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine.
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The product undergoes Vilsmeier-Haack formylation (POCl₃/DMF, 80°C) to yield the target aldehyde .
Spectroscopic Characterization
The compound’s structure is confirmed through 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS):
| Compound | MIC (μmol/L) | Target Organism |
|---|---|---|
| 3-Imidazopyridinyl-1-arylpropenone 10i | 41.98 | Candida albicans |
| Fluconazole | >64 | Candida albicans |
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